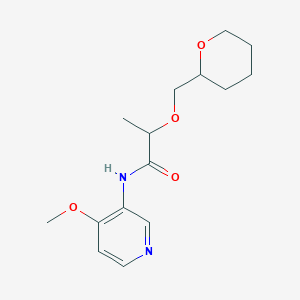![molecular formula C17H24N6O2 B7055886 1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7055886.png)
1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile is a complex organic compound featuring a unique combination of functional groups. This compound holds significance in various fields, from medicinal chemistry to industrial applications, owing to its intricate structure and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile often involves multi-step procedures. A general synthetic approach may begin with the preparation of the pyrazole intermediate through the condensation of suitable ketones with hydrazines. This intermediate then undergoes aminolysis with a dioxopyrimidine derivative under controlled conditions to form the target compound.
Industrial Production Methods: Industrial-scale synthesis may require optimized conditions to ensure high yield and purity. These conditions can include the use of specialized catalysts, high-pressure reactors, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions:
Oxidation: Undergoes oxidation reactions typically in the presence of oxidizing agents such as potassium permanganate.
Reduction: Can be reduced using common reducing agents like sodium borohydride.
Substitution: Participates in nucleophilic substitution reactions due to the presence of functional groups like nitrile and amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products depend on the type of reaction. Oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols.
Scientific Research Applications
In Chemistry: Used as a building block in the synthesis of more complex organic molecules.
In Biology: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
In Medicine: Has shown promise in the development of pharmaceuticals targeting specific proteins or receptors.
In Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The compound's mechanism of action is intricately linked to its molecular structure. It often interacts with specific molecular targets such as enzymes or receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical and pharmacological effects.
Comparison with Similar Compounds
1,3-Dimethyl-5-amino-4-pyrazolyl-2,6-dioxopyrimidine-5-carbonitrile
1,3-Dimethyl-4-[(4-aminopyrazol-3-yl)amino]-2,6-dioxopyrimidine-5-carbonitrile
Uniqueness: The unique combination of the pyrazole and dioxopyrimidine moieties in 1,3-Dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile imparts distinctive reactivity and interaction profiles compared to its analogs. This uniqueness makes it a valuable compound in research and industrial applications.
And there you have it: a journey into the fascinating world of this compound. How about we dive deeper into any specific section?
Properties
IUPAC Name |
1,3-dimethyl-4-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-2,6-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-10(2)9-23-14(11(3)4)13(8-19-23)20-15-12(7-18)16(24)22(6)17(25)21(15)5/h8,10-11,20H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXVHEOLOULFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)NC2=C(C(=O)N(C(=O)N2C)C)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
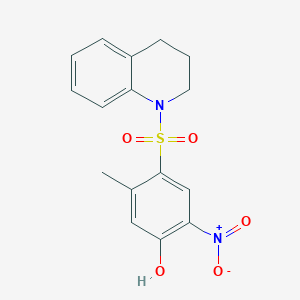
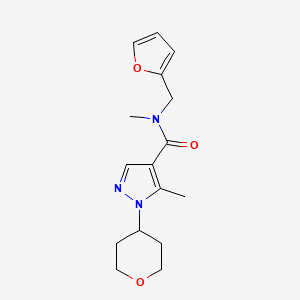
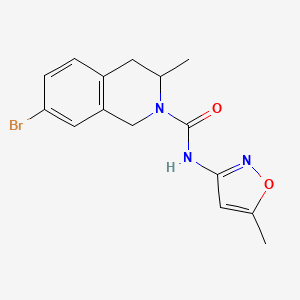
![4-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-3-fluorobenzoic acid](/img/structure/B7055835.png)
![N-butan-2-yl-2-[3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholin-4-yl]acetamide](/img/structure/B7055842.png)
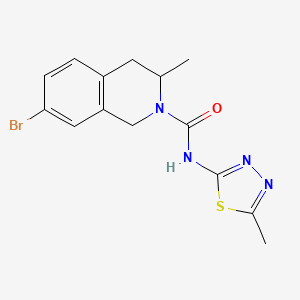
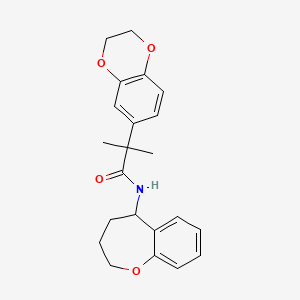
![1-(3-Tert-butyl-1,2,4-thiadiazol-5-yl)-3-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7055880.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylpiperidine-1-carboxamide](/img/structure/B7055894.png)
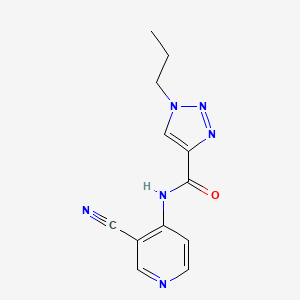
![N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7055902.png)
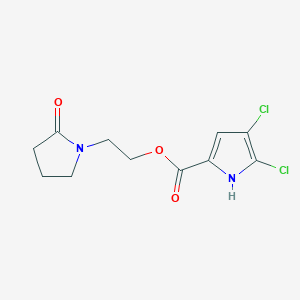
![2-(2-hydroxyphenyl)-N-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B7055906.png)
